molecular formula C11H16O4 B1360180 Diethyl 2-vinylcyclopropane-1,1-dicarboxylate CAS No. 7686-78-4

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Cat. No. B1360180
CAS RN: 7686-78-4
M. Wt: 212.24 g/mol
InChI Key: UOQTXZICFVMERR-UHFFFAOYSA-N
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Description

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile organic compound with many potential applications in the fields of chemistry and biology. It is a cyclic diester of cyclopropane-1,1-dicarboxylic acid, and is a clear, colorless liquid at room temperature. Its molecular formula is C11H16O4 .


Synthesis Analysis

The synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has been explored in several studies. For instance, one method involves the condensation of 1,4-dibromo-2-butene and ethyl sodiomalonate .


Molecular Structure Analysis

The molecular structure of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is represented by the formula C11H16O4 . The InChI Key for this compound is UOQTXZICFVMERR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has been involved in various chemical reactions. For instance, it has been used in the preparation of Vigabatri, a novel anti-epileptic drug . It has also been used in various polymerization processes.


Physical And Chemical Properties Analysis

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has a molecular weight of 212.24 g/mol . It has a density of 1.0381 g/cm3 at a temperature of 425 °C . The boiling point is 69-72 °C at a pressure of 0.5 Torr .

Scientific Research Applications

Polymerization Processes

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is utilized in various polymerization processes. A study by Cho and Ahn (1979) explored the anionic polymerization of this compound with sodium cyanide, resulting in polymers with pendant vinyl groups. The polymerization was characterized by ring opening, suggesting a mechanism involving the attack of a cyclopropane ring by cyanide ion, stabilized by electron-withdrawing substituents (Cho & Ahn, 1979).

Enzymatic Hydrolysis and Polymer Synthesis

Alupei and Ritter (2001) reported the enzymatic hydrolysis of diethyl 2-vinylcyclopropane-1,1-dicarboxylate and subsequent synthesis of new monomers. They used methylated β-cyclodextrin to complex these monomers, facilitating their polymerization in aqueous media via a free-radical ring-opening mechanism (Alupei & Ritter, 2001).

Thermal Rearrangement Studies

Cho and Ahn (1978) also investigated the thermal rearrangement of diethyl 2-vinylcyclopropane-1,1-dicarboxylate to corresponding cyclopentenes, providing insight into the reaction's mechanism and potential applications in synthesizing various organic compounds (Cho & Ahn, 1978).

Spirocyclic Monomers Synthesis

Moszner et al. (1999) synthesized spirocyclic 2-vinylcyclopropanes using diethyl 2-vinylcyclopropane-1,1-dicarboxylate, leading to the development of new polymers through radical polymerization. This research opens avenues for creating novel polymer materials with specific properties (Moszner et al., 1999).

Organic Synthesis and Reaction Mechanisms

Research by Hiyama et al. (1981) explored ring-opening alkylation reactions involving diethyl 2-vinylcyclopropane-1,1-dicarboxylate. This study provided valuable insights into the regio- and stereochemistry of these reactions, crucial for designing specific organic synthesis pathways (Hiyama et al., 1981).

Safety And Hazards

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQTXZICFVMERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998169
Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

CAS RN

7686-78-4
Record name 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate
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Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
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Record name Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate
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Record name Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 18.4 g (2 equivalents) in 300 ml of anhydrous ethanol is added rapidly 164 g (1 equivalent) of diethyl malonate. 1,4-Dichloro-2-butene (98% mixture of cis and trans, Aldrich) (50 g, 1 equivalent) is slowly added to the warm, stirred suspension of the diethyl sodio malonate during 15 minutes after which the mixture is refluxed for 3 hours. Upon cooling, the mixture is poured into 1.2 liters of water and an oil isolated by ether extraction. The ether extract is dried over magnesium sulfate and distilled to give 1,1-bis-ethoxycarbonyl-2-vinylcyclopropane, B.P. 108°-116° C./14 mm.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
diethyl sodio malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
164 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

93.4 g (583 mmol) of malonic acid diethyl ester and 1000 mL of toluene were added into a four-necked flask (2 L), and thereafter, 223 mL (569 mmol) of a 20% sodium ethoxide ethanol solution was added thereto as a base. The obtained mixture was stirred at room temperature for 1.5 hours, and 59.4 g of trans-1,4-dibromo-2-butene (278 mmol; a reagent manufactured by Sigma-Aldrich) was then added to the reaction solution. The obtained mixture was stirred at room temperature for 2 hours, and 109 mL (278 mmol) of a 20% sodium ethoxide ethanol solution was then added to the reaction solution. The obtained mixture was stirred at room temperature for 1 hour, and 29.1 g of trans-1,4-dibromo-2-butene (136 mmol; a reagent manufactured by Sigma-Aldrich) was then added to the reaction solution. The mixture was stirred at room temperature for 4 hours, and 347 mL of a 1 M sodium hydroxide aqueous solution was then added to the reaction solution. The mixture was stirred for 14 hours, and an organic layer was then separated. Subsequently, the organic layer was washed with 132 mL of water twice, and was then dried over anhydrous sodium sulfate. The resultant was filtrated, and the obtained filtrate was concentrated at 40° C. under reduced pressure, so as to obtain 99.3 g of 1,1-di-ethoxycarbonyl-2-vinylcyclopropane in the form of a crude product of a light yellow oily substance. This crude product contained 83.2 g of 1,1-di-ethoxycarbonyl-2-vinylcyclopropane (yield: 94.9%). However, this crude product did not contain a malonic diethyl ester.
Quantity
93.4 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59.4 g
Type
reactant
Reaction Step Three
Name
sodium ethoxide ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To demonstrate the versatility of the process, 16 g (0.1 mol) diethyl malonate and 62.55 g of a block copolymer of ethylene oxide and polypropylene oxide having an average molecular weight of about 13,300 (Pluronic® 127) were charged to a reactor. Methylene dichloride (100 mls.) and 11.2 g solid potassium hydroxide (90%) were added and the mixture vigorously agitated while maintaining the temperature at or below 35° C. The 1,4-dichlorobutene-2 (12.4 g; 0.1 mol) was then added over a 5 minute period. About 22% conversion to diethyl 2-vinylcyclopropane-1,1-dicarboxylate was obtained after one hour of reaction. The reaction was continued to obtain essentially complete conversion of the reactants to the desired vinylcyclopropane product.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
block copolymer
Quantity
62.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polypropylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Pluronic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
12.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
11.2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 2
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Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 3
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Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate

Citations

For This Compound
43
Citations
M Suzuki, S Sawada, T Saegusa - Macromolecules, 1989 - ACS Publications
New Ring-Opening Polymerization via a x-Allyl Complex. 1. Polymerization of Diethyl 2-Vinylcyclopropane-l, l-dicarboxylate Catalyzed by a Palladium (O) Complex Palladium …
Number of citations: 42 pubs.acs.org
T Hiyama, Y Morizawa, H Yamamoto… - Bulletin of the Chemical …, 1981 - journal.csj.jp
Ring-opening alkylation of cyclopropylmethyl acetates was studied. The acetoxyl group of 7-(1-acetoxyheptyl)norcarane is substituted by the alkyl group upon treatment with …
Number of citations: 30 www.journal.csj.jp
GK Pagenkopf - 1964 - scholarworks.umt.edu
The unsubstituted cyclopropane ring possesses many of the characteristic properties of an ethylenic double bond, acting as a nucleophilic center and undergoing ring-opening addition …
Number of citations: 0 scholarworks.umt.edu
I Cho, KD Ahn - Journal of the Korean Chemical Society, 1978 - koreascience.kr
The four 1, 1-disubstituted 2-vinylcyclopropanes, 1, 1-diphenyl-2-vinylcyclopropane (1a), 1, 1-dicyano-2-vinylcyclopropane (1b), ethyl 1-cyano-2-vinylcyclopropanecarboxylate (1c), and …
Number of citations: 1 koreascience.kr
S Danishefsky, G Rovnyak - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
Ring-opening of Diethyl2-Vinylcyclopropane-l,l-dicarboxylate Page 1 820 JCS CHEM. COMM., 1972 Ring-opening of Diethyl2-Vinylcyclopropane-l,l-dicarboxylate By S. DANISHEFSKY* and …
Number of citations: 3 pubs.rsc.org
GC ROVNYAK - 1970 - search.proquest.com
MULTIPLE ELECTROPHILIC CAPABILITIES OF ACTIVATED CYCLOPROPANE COMPOUNDS: DIETHYL-2-VINYLCYCLOPROPANE-1,1-DICARBOXYLATE MULTIPLE ELECTROPHILIC …
Number of citations: 2 search.proquest.com
GH Schmid, AW Wolkoff - The Journal of Organic Chemistry, 1967 - ACS Publications
Several approaches to the preparation of 1-sub-stituted 3-cyclopentenes are reported in the litera-ture. 2-5 Of these only the cycloalkylation of malonic ester with cfs-1, 4-dichlorobutene-…
Number of citations: 36 pubs.acs.org
I Cho, KD Ahn - Journal of Polymer Science: Polymer Letters …, 1977 - Wiley Online Library
We now report preliminary results on truly clean and facile radical l, 5-type polymerizations of certain vinyl disubstituted cyclopropanes. The monomers used in the present study were 1, …
Number of citations: 36 onlinelibrary.wiley.com
MA Drew, AJ Tague, C Richardson, SG Pyne… - Organic …, 2021 - ACS Publications
A two-step Pd-catalyzed (3 + 2) cycloaddition/HNO 2 elimination reaction sequence has been developed to give novel cyclic 1,3-dien-5-yne systems from Pd-stabilized zwitterionic 1,3-…
Number of citations: 14 pubs.acs.org
I Cho, KD Ahn - … of Polymer Science: Polymer Chemistry Edition, 1979 - Wiley Online Library
Diethyl 2‐vinylcyclopropane‐1,1‐dicarboxylate (Ia), 2‐vinylcyclopropane‐1,1‐dicarbonitrile (Ib), ethyl 1‐cyano‐2‐vinylcyclopropanecarboxylate (Ic), and 1,1‐diphenyl‐2‐…
Number of citations: 83 onlinelibrary.wiley.com

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